2-Ethyl piperazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIHMYOOFAOMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627684 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-09-8 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperazine Derivatives in Contemporary Chemical Research
Piperazine (B1678402) derivatives are integral to a vast number of pharmacologically active compounds, demonstrating their broad therapeutic potential. wisdomlib.orgmdpi.com The versatility of the piperazine structure allows for modifications that can significantly enhance a molecule's properties, such as improving water solubility and bioavailability. nih.gov This adaptability has led to the inclusion of the piperazine nucleus in drugs targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders. mdpi.comresearchgate.netrsc.org
The significance of piperazine derivatives extends beyond medicinal chemistry. They are also utilized as corrosion inhibitors, catalysts, and building blocks in the synthesis of complex organic molecules and agrochemicals. guidechem.com The ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors contributes to their utility in various chemical processes. mdpi.com
Overview of the 2 Ethyl Piperazine Hydrochloride Core Structure in Chemical Synthesis
2-Ethyl piperazine (B1678402) hydrochloride is a specific derivative of piperazine that serves as a valuable intermediate in synthetic organic chemistry. guidechem.comchemimpex.com The core structure consists of a piperazine ring with an ethyl group attached to one of the nitrogen atoms at the 2-position. The hydrochloride salt form enhances its stability and handling properties.
Below are the key structural and physical properties of 2-Ethyl piperazine and its dihydrochloride (B599025) salt:
| Property | 2-Ethylpiperazine (B87285) | 2-Ethylpiperazine Dihydrochloride |
| Molecular Formula | C6H14N2 nih.gov | C6H14N2.2ClH fda.gov |
| Molecular Weight | 114.19 g/mol nih.gov | 187.11 g/mol fda.gov |
| Appearance | Colorless to pale yellow liquid guidechem.com | Solid sigmaaldrich.com |
| Boiling Point | 146-148°C guidechem.com | Not applicable |
| Melting Point | -20°C guidechem.com | Not available |
| CAS Number | 13961-37-0 nih.gov | 259808-09-8 bldpharm.com |
| SMILES | CCC1CNCCN1 guidechem.com | CCC1CNCCN1.Cl.Cl fda.gov |
| InChI Key | DXOHZOPKNFZZAD-UHFFFAOYNA-N guidechem.com | VCKAKBROIJTVJI-UHFFFAOYSA-N fda.gov |
This table is interactive. Click on the headers to sort the data.
The presence of the ethyl group introduces a specific stereocenter, and the compound is typically supplied as a racemic mixture. fda.gov This structural feature can be exploited in the synthesis of chiral molecules.
Scope of Academic Research on 2 Ethyl Piperazine Hydrochloride Analogs
Direct Synthesis Routes for 2-Ethyl Piperazine Hydrochloride Precursors
The creation of 2-ethylpiperazine and its subsequent conversion to the hydrochloride salt involves several precursor-dependent synthetic strategies. These routes are foundational for obtaining the core piperazine structure, which can then be further modified.
Reactions Involving Piperazine Monohydrochloride
In a typical procedure, piperazine monohydrochloride is reacted with a suitable ethylating agent. The use of piperazine monohydrochloride, formed by reacting free piperazine with piperazine dihydrochloride (B599025), allows for the selective monosubstitution at one of the nitrogen atoms of the piperazine ring. nih.gov This method has been successfully applied to a range of substrates and can be accelerated using microwave irradiation, moving from batch processing to more efficient flow reactor systems. nih.gov
A specific example involves the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol (B196239) in a solvent to produce 1-[2-(2-hydroxyethoxy)ethyl]piperazine. google.com This reaction highlights the utility of piperazine monohydrochloride in creating more complex piperazine derivatives.
Preparation from 2-Ethylaniline (B167055) Precursors
An alternative strategy for synthesizing the piperazine ring structure involves starting from aniline (B41778) derivatives. For instance, 2-ethylaniline can serve as a precursor. The synthesis of 2-ethylaniline itself can be achieved through the reduction of 2-nitroethylbenzene. google.com This reduction is often carried out using a metal catalyst in a hydrogenation reactor under pressure. google.com Another method for preparing 2-ethylaniline is the reduction of 1-azido-2-ethyl-benzene. chemicalbook.com
Once 2-ethylaniline is obtained, it can be used to construct the piperazine ring. One general method involves the reaction of an aniline with bis-(2-haloethyl)amine or diethanolamine (B148213) to form the N-arylpiperazine structure. mdpi.com
Reaction Mechanisms in Piperazine Ring Formation and Derivatization
The formation and modification of the piperazine ring are governed by several key reaction mechanisms. Understanding these pathways is crucial for controlling the synthesis and achieving the desired substitution patterns.
Nucleophilic Substitution Pathways (SN1/SN2) in Chain Extension
Nucleophilic substitution reactions are fundamental to the synthesis and derivatization of piperazines. These reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism, are commonly used to introduce substituents onto the piperazine nitrogen atoms. researchgate.net
For example, the N-alkylation of piperazine to form its N-alkyl analogs is often achieved through nucleophilic substitution on alkyl halides or sulfonates. mdpi.com The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This method has been employed in the synthesis of various pharmaceutical compounds. mdpi.com
The synthesis of sulfur-containing ethyl piperazine compounds can be achieved by introducing thiol groups onto a side chain via nucleophilic substitution reactions on 4-substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl)piperazine. mdpi.com In some cases, the formation of an intermediate aziridinium (B1262131) ion during nucleophilic substitution can lead to rearranged products, such as 1,4-diazepanes. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions in Piperazine Synthesis
| Reactants unfold_more | Product unfold_more | Reaction Type unfold_more | Reference unfold_more |
|---|---|---|---|
| Piperazine and Alkyl Halide | N-Alkylpiperazine | N-Alkylation | mdpi.com |
| Pentafluoropyridine and Piperazine | 4-Substituted 2,3,5,6-tetrafluoropyridine | Nucleophilic Aromatic Substitution | researchgate.net |
| 1-(2-chloroethyl)piperazine and Thiol | Sulfur-containing ethyl piperazine | Nucleophilic Substitution | mdpi.com |
Reductive Cyclization Strategies from Primary Amines
Reductive cyclization offers a powerful method for constructing the piperazine ring from acyclic precursors. This approach often involves the formation of new carbon-nitrogen bonds within a single molecule to create the heterocyclic ring.
A notable example is the synthesis of piperazines from primary amines and nitrosoalkenes. nih.govresearchgate.netnih.gov This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine. researchgate.net This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. nih.govresearchgate.netnih.gov The proposed mechanism for this cyclization involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the final piperazine product. nih.gov
Another approach involves the reduction of piperazinediones. These can be prepared and then reduced using a reagent like lithium aluminum hydride (LiAlH(_4)) to yield the corresponding piperazine. google.com
Mannich Reaction-Based Syntheses of Ethyl Piperazinyl Derivatives
The Mannich reaction is a three-component condensation reaction that can be utilized to synthesize β-amino-carbonyl compounds, known as Mannich bases. wikipedia.org This reaction involves an aldehyde (often formaldehyde), a primary or secondary amine (like piperazine), and a compound containing an acidic α-proton (such as a ketone). youtube.com
The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and ultimately the Mannich base. wikipedia.org
This reaction has been used to synthesize a variety of piperazine derivatives with potential biological activity. nih.gov For instance, new Mannich bases with a piperazine moiety have been synthesized and screened for their antimicrobial activity. nih.gov The aminomethylation that occurs in the Mannich reaction can also improve the hydrophilic properties of a molecule by introducing a polar element. nih.gov
Catalytic Amination Approaches to N-Substituted Piperazines
Catalytic amination represents a powerful and widely employed strategy for the synthesis of N-substituted piperazines. These methods offer advantages in terms of efficiency and atom economy. Key approaches include:
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a principal method for forming N-arylpiperazines from aryl halides and piperazine. mdpi.com The reaction's advancement includes the use of a freshly prepared solution of the aryl component with N-Boc-piperazine under a reductive amination protocol, followed by hydrolysis and a subsequent Pd-catalyzed coupling to yield the desired product with high yield and purity. mdpi.com A notable application involves the synthesis of intermediates for drugs like Lumateperone, where a Pd-catalyzed amination is a key step. mdpi.com
Copper-Catalyzed Ullmann-Goldberg Reaction: This serves as an alternative to palladium-catalyzed methods for N-arylation of piperazines. mdpi.com
Reductive Amination: This method is crucial for producing N-alkyl derivatives of piperazine. It typically involves the reaction of piperazine or a derivative with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.com This approach has been successfully used in the synthesis of several drugs, including Maralixibat. mdpi.com
Iridium-Catalyzed Reactions: Recent advancements have introduced iridium catalysts for the synthesis of C-substituted piperazines. nih.gov One such method involves a head-to-head coupling of imines, offering a 100% atom-economic process with high diastereoselectivity. nih.gov Another iridium-based photocatalytic method facilitates the synthesis of 2-substituted piperazines. nih.gov
The following table provides a summary of catalytic amination approaches for N-substituted piperazines.
| Catalytic Method | Reactants | Catalyst | Key Features | Example Application |
| Buchwald-Hartwig Amination | Aryl Halides, Piperazine | Palladium | High yield and purity for N-arylpiperazines. | Synthesis of Lumateperone intermediate. mdpi.com |
| Ullmann-Goldberg Reaction | Aryl Halides, Piperazine | Copper | Alternative to Pd-catalyzed N-arylation. | General N-arylpiperazine synthesis. mdpi.com |
| Reductive Amination | Aldehydes/Ketones, Piperazine | - (with reducing agent) | Effective for N-alkylpiperazine synthesis. | Synthesis of Maralixibat. mdpi.com |
| Iridium-Catalyzed Coupling | Imines | Iridium | Atom-economic, high diastereoselectivity for C-substituted piperazines. | Synthesis of complex C-substituted piperazines. nih.gov |
Advanced Synthetic Techniques for this compound Derivatives
The demand for structurally diverse and stereochemically pure piperazine derivatives has driven the development of advanced synthetic methodologies. These techniques aim to improve efficiency, selectivity, and sustainability.
The synthesis of enantiomerically pure chiral piperazines is of significant interest due to the often-differing pharmacological activities of enantiomers.
Asymmetric Synthesis from Chiral Precursors: One established approach involves the use of starting materials from the chiral pool. For instance, amino acids can be used to construct the piperazine ring with defined stereochemistry. A modular synthesis of 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods provides a more efficient route to chiral piperazines. An iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from imines has been reported to produce a single diastereoisomer. nih.gov This method is scalable and utilizes a bench-stable iridium catalyst under mild conditions. nih.gov
Enantioselective C-H Functionalization: Recent strategies focus on the direct, enantioselective functionalization of C-H bonds on the piperazine ring. While specific examples for 2-ethylpiperazine are not detailed, the general principle of using chiral catalysts to direct the introduction of substituents at specific positions holds promise for creating chiral analogs.
The table below highlights key aspects of stereoselective synthesis methodologies.
| Methodology | Key Principle | Advantages | Example |
| Synthesis from Chiral Precursors | Utilization of enantiomerically pure starting materials like amino acids. | Predictable stereochemical outcome. | Modular synthesis of 2,6-disubstituted piperazines via intramolecular hydroamination. organic-chemistry.org |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity in the reaction. | High efficiency and atom economy. | Iridium-catalyzed diastereoselective synthesis of C-substituted piperazines. nih.gov |
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize environmental impact and improve sustainability. mdpi.com
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key focus. Water and ethanol (B145695) are preferred green solvents. mdpi.comnih.gov For instance, a base-induced synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been reported using ethanol as a solvent, which is a less toxic and more sustainable option than many traditional organic solvents. nih.gov
Catalysis: The use of catalysts, particularly heterogeneous catalysts, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and often allowing for easier separation and recycling of the catalyst. researchgate.net For example, γ-alumina has been used as a heterogeneous catalyst for the N-alkylation of amino alcohols in supercritical carbon dioxide (scCO₂), offering a more sustainable process. researchgate.net
Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. The iridium-catalyzed [3+3] cycloaddition of imines to form C-substituted piperazines is a 100% atom-economic process. nih.gov
Energy Efficiency: The use of microwave irradiation and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.comsemanticscholar.org
The following table summarizes green chemistry approaches in piperazine synthesis.
| Green Chemistry Principle | Application in Piperazine Synthesis | Benefit |
| Use of Greener Solvents | Employing water or ethanol instead of hazardous organic solvents. mdpi.comnih.gov | Reduced toxicity and environmental impact. |
| Catalysis | Utilizing heterogeneous catalysts like γ-alumina. researchgate.net | Milder reaction conditions, catalyst recyclability. |
| Atom Economy | Designing reactions where most reactant atoms are in the product. nih.gov | Minimized waste generation. |
| Energy Efficiency | Implementing microwave-assisted and flow synthesis. jocpr.comsemanticscholar.org | Reduced reaction times and energy consumption. |
Flow chemistry and microwave-assisted synthesis are enabling technologies that can accelerate and improve the synthesis of piperazine derivatives.
Flow Chemistry: In flow synthesis, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. A transition metal-free synthesis of a piperazine-containing compound was optimized for flow chemistry using lithium bis(trimethylsilyl)amide (LiHMDS) as a base. mdpi.com Furthermore, a photoredox-catalyzed synthesis of C2-functionalized piperazines has been successfully transitioned from batch to continuous flow conditions. mdpi.com A prototype flow microwave reactor has also been proposed for the synthesis of monosubstituted piperazines, which could process large volumes of reaction mixture. semanticscholar.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. jocpr.com This technique has been applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. jocpr.comresearchgate.net For example, the synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride was achieved in under two minutes with an increased yield using microwave irradiation. jocpr.com Microwave-assisted synthesis of 2,5-piperazinediones has also been shown to be significantly faster and often higher yielding than conventional thermal methods. researchgate.net
The table below compares flow and microwave-assisted synthesis protocols.
| Technique | Principle | Advantages | Example Application |
| Flow Chemistry | Continuous pumping of reagents through a reactor. | Precise control, scalability, improved safety, higher yields. semanticscholar.org | Transition metal-free synthesis of a piperazine derivative. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. | Rapid reaction rates, increased yields, cleaner reactions. jocpr.com | Synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride. jocpr.com |
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis in Structural Elucidationscispace.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework. In solution, piperazine derivatives can undergo conformational changes, such as chair-to-chair interconversion, which can influence the appearance of NMR spectra, sometimes resulting in broad signals. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the piperazine ring. The protons on the piperazine ring typically appear as a set of complex, often broad, multiplets in the δ 2.5-4.0 ppm region. researchgate.netresearchgate.net The chemical shifts are influenced by the nitrogen atoms and the protonation state. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. researchgate.net The integration of these signals provides a ratio of the number of protons in each environment, confirming the structure. For substituted piperazine derivatives, the chemical shifts of the ring protons can vary significantly depending on the nature and position of the substituent. researchgate.net
Table 1: Typical ¹H NMR Chemical Shifts for Substituted Piperazine Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperazine Ring (CH₂) | 2.5 - 4.0 | Broad multiplets |
| Ethyl Group (CH₂) | ~2.67 | Quartet (q) |
| Ethyl Group (CH₃) | ~1.22 | Triplet (t) |
Note: Data is generalized from studies on various piperazine derivatives. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the piperazine ring and the ethyl substituent. The carbons of the piperazine ring typically resonate in the range of δ 40-60 ppm. chemicalbook.com The ethyl group carbons would appear at higher field (lower ppm values), with the methyl carbon being the most shielded. The specific chemical shifts can be predicted and compared with experimental data to confirm the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethylpiperazine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperazine C2/C6 | ~50-60 |
| Piperazine C3/C5 | ~45-55 |
| Ethyl CH₂ | ~50-55 |
| Ethyl CH₃ | ~10-15 |
Note: These are approximate ranges based on data for similar structures like 1-ethylpiperazine (B41427) and other alkylpiperazines. chemicalbook.com
Infrared and Raman Spectroscopy Investigations of Vibrational Modesniscpr.res.innih.gov
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. niscpr.res.innih.gov For this compound, the spectra are characterized by vibrations of the piperazine ring, the ethyl group, and the N-H bonds of the protonated amine.
Key vibrational bands include:
N-H Stretching: In the hydrochloride salt, the protonated amine groups (N⁺-H) will exhibit broad absorption bands in the IR spectrum, typically in the region of 2400-3000 cm⁻¹. The N-H stretching vibrations in free piperazine derivatives are usually observed between 3100 and 3500 cm⁻¹. scispace.comscispace.com
C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl group and the piperazine ring appear in the 2800-3000 cm⁻¹ region. scispace.comscispace.com
N-H Bending: The bending vibrations for the N-H group are found around 1550-1650 cm⁻¹. niscpr.res.in
C-N Stretching: The C-N stretching vibrations of the piperazine ring typically occur in the 1050-1200 cm⁻¹ range. niscpr.res.in
C-C Stretching: The C-C stretching of the ring is observed in the 1000-1200 cm⁻¹ region. niscpr.res.in
Table 3: Characteristic Vibrational Frequencies for Piperazine Derivatives
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretching | 3100 - 3500 | 3100 - 3500 |
| C-H Stretching (Ring) | 2830 - 2960 | 2830 - 2960 |
| C-N Stretching | 1090 - 1190 | 1040 - 1190 |
| C-C Stretching | ~1060 | Not specified |
| N-H Bending | 1470 - 1560 | ~1450 |
Note: Frequencies are based on studies of piperazine and its derivatives. scispace.comniscpr.res.inscispace.com The hydrochloride salt will show shifts, particularly in the N-H regions.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the molecular weight is 150.65 g/mol (for the free base C₆H₁₄N₂) and 187.11 g/mol (for the dihydrochloride C₆H₁₆Cl₂N₂). guidechem.comsigmaaldrich.com In the mass spectrum, a molecular ion peak (M⁺) corresponding to the free base (m/z = 114) is typically observed. nih.gov
The fragmentation pattern provides structural information. Common fragmentation pathways for 2-ethylpiperazine would include:
Loss of the ethyl group (a fragment at M-29).
Cleavage of the piperazine ring, leading to characteristic fragments. For instance, a fragment peak around m/z 84 is often indicative of the piperazine ring structure. google.com
Crystal Engineering and Supramolecular Chemistry of 2 Ethyl Piperazine Hydrochloride Compounds
Single Crystal X-ray Diffraction Studies of Piperazine (B1678402) Derivatives
These studies reveal that piperazine derivatives, when protonated to form salts, exhibit well-defined crystal structures. For instance, the analysis of piperazinediium salts with various anions like p-toluenesulfonate and chloroacetate (B1199739) has shown that the piperazine ring typically adopts a chair conformation. mdpi.comresearchgate.net This conformation is the most stable arrangement for the six-membered ring, minimizing steric strain. It is highly probable that the 2-ethylpiperazinium cation in its hydrochloride salt would also adopt a similar chair conformation.
To illustrate the typical crystallographic parameters found in related compounds, the following table presents data for some piperazinediium salts:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (pipH₂)(TsO)₂ | Triclinic | P-1 | - | - | - | - | - | - | mdpi.com |
| (MepipH₂)(TsO)₂·½H₂O | Monoclinic | C2/c | - | - | - | - | - | - | researchgate.net |
| Zirconium diphosphonate with piperazine | Trigonal | R3 | 19.9400(9) | 19.9400(9) | 9.5728(6) | 90 | 90 | 120 | nih.gov |
| Zirconium diphosphonate with piperazine | Monoclinic | P2₁/c | 8.7148(2) | 8.1731(1) | 9.0134(2) | 90 | 105.175(1) | 90 | nih.gov |
Note: '-' indicates data not specified in the abstract. 'pipH₂' refers to piperazinediium, 'MepipH₂' to 2-methylpiperazinediium, and 'TsO' to p-toluenesulfonate.
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonds are the cornerstone of supramolecular chemistry, directing the assembly of molecules into predictable and stable crystalline architectures. In the case of 2-Ethyl piperazine hydrochloride, the protonated nitrogen atoms of the piperazinium ring act as strong hydrogen bond donors, while the chloride anions serve as acceptors.
Studies on piperazinediium salts have identified recurring hydrogen-bonding motifs, often referred to as supramolecular synthons. mdpi.comresearchgate.net The most common synthons involve the N-H groups of the piperazinium cation and the electronegative atoms of the anion. For piperazinium salts with carboxylates, for example, R₂²(8) and R₄⁴(12) ring motifs are frequently observed. researchgate.net
In this compound, it is anticipated that strong N-H···Cl hydrogen bonds would be the primary interactions governing the crystal packing. These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks. The presence of water molecules in the crystal lattice, forming a hydrate, could further influence the hydrogen bonding network, acting as bridges between the cation and anion. aip.org The hydrogen atoms on the piperazine nitrogen atoms are highly reactive and readily form these crucial bonds. researchgate.net
The following table summarizes typical hydrogen bond parameters observed in related structures:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Ref. |
| N-H···O | - | - | - | - | mdpi.comresearchgate.net |
| O-H···O | - | - | - | - | researchgate.net |
| O-H···N | - | - | - | - | researchgate.net |
Note: Specific values are highly dependent on the individual crystal structure.
Supramolecular Assembly Principles Involving Piperazine Moieties
The principles of supramolecular assembly dictate how individual molecules recognize and bind to each other to form larger, ordered structures. For piperazine derivatives, these principles are largely governed by the interplay of strong hydrogen bonds, as discussed above, and weaker interactions such as C-H···O and C-H···π interactions. nih.gov
The self-assembly of piperazine-based compounds is a topic of significant interest due to the predictable nature of the interactions involving the piperazine moiety. researchgate.net The piperazine ring, with its two opposing nitrogen atoms, can act as a versatile linker or building block in the construction of complex supramolecular architectures. researchgate.net The protonation of the nitrogen atoms in this compound enhances their hydrogen-bonding donor capabilities, making these interactions the dominant force in the assembly process.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, and this phenomenon is of great importance in materials science. While there is no specific report on the polymorphism of this compound, studies on other piperazine derivatives have shown that they can exhibit polymorphism and pseudo-polymorphism (solvates).
For example, piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) has been found to exist in two polymorphic forms and one methanol (B129727) solvated pseudo-polymorphic form, with the different forms arising from crystallization in different solvents. researchgate.net The different polymorphs can arise from variations in the conformation of the molecule or different hydrogen bonding patterns. Given that subtle changes in crystallization conditions can lead to different crystal forms, it is plausible that this compound could also exhibit polymorphism. The potential for different arrangements of the ethyl group or variations in the hydrogen-bonding network could give rise to multiple crystalline forms.
Ligand Chemistry and Coordination Complex Formation with 2 Ethyl Piperazine Hydrochloride Scaffolds
Design and Synthesis of Piperazine-Based Ligands with Ethyl Substituents
The design of ligands based on the 2-ethylpiperazine (B87285) scaffold leverages the reactivity of the two secondary amine groups within the piperazine (B1678402) ring. These nitrogen atoms can be symmetrically or asymmetrically substituted to create ligands with varying denticity and coordinating properties. biointerfaceresearch.com The ethyl group at the C2 position introduces steric bulk, which can influence the conformational preference of the piperazine ring (chair vs. boat) and the geometry of the resulting metal complexes.
The synthesis of these ligands typically begins with the free base form of 2-ethylpiperazine, obtained from its hydrochloride salt. A common synthetic strategy involves the nucleophilic substitution reaction between the piperazine nitrogens and various electrophilic reagents. For instance, creating polydentate ligands often involves reacting the piperazine with molecules containing halo-functional groups. A general method for preparing N-substituted piperazine ligands involves refluxing the piperazine derivative with hydrochloride salts of chloro-functionalized precursors, such as 2-(chloromethyl)pyridine, in the presence of a base like potassium carbonate in a dry solvent. mdpi.com This approach can be adapted to synthesize ligands where the 2-ethylpiperazine core is appended with pyridyl, quinolyl, or other coordinating arms. mdpi.com
Another established method is reductive amination, where a piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. mdpi.com This allows for the introduction of a wide range of functional groups onto the piperazine nitrogen atoms.
For example, a potential synthesis for a tetradentate ligand derived from 2-ethylpiperazine could involve the reaction of one equivalent of 2-ethylpiperazine with two equivalents of 2-pyridinecarboxaldehyde, followed by reduction. The resulting ligand would feature two picolyl arms attached to the nitrogen atoms, creating a chelating environment suitable for coordinating with transition metals. The ethyl group would likely occupy an equatorial position in the preferred chair conformation of the piperazine ring to minimize steric hindrance.
The synthesis of a bis-amido-functionalized ligand is presented in the table below, illustrating a common pathway for modifying piperazine scaffolds.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Oleanonic Acid | N-ethylpiperazine | i) (COCl)2, CH2Cl2, rt, 3 h; ii) Et3N, Δ, 5 h | N-ethyl-piperazinyl amide of oleanonic acid | nih.gov |
| Piperazine | 2-Chloroethanol | n-propanol, K2CO3, reflux | 1,4-bisethanol piperazine | biointerfaceresearch.com |
Transition Metal Complexation Equilibria and Thermodynamics
The complexation of transition metal ions with piperazine-based ligands has been studied to understand the factors influencing their stability. The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, is often observed: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, deviations can occur due to ligand field effects, steric hindrance, and the specific geometry of the complex. sphinxsai.com
For ligands derived from 2-ethylpiperazine, the ethyl group can sterically influence the binding of the metal ion, potentially leading to lower stability constants compared to less hindered analogues. However, the chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts, remains a dominant factor. libretexts.org The stability of these complexes is typically determined using potentiometric (pH-metric) titrations, where the change in pH upon addition of a base to a solution containing the metal ion and ligand is monitored. sphinxsai.comresearchgate.net
While specific thermodynamic data for 2-ethylpiperazine complexes are not widely reported, data from analogous piperazine-containing macrocyclic ligands provide valuable insight. The stability constants (log β) for complexes of a 17-membered macrocycle containing a piperazine unit (17-anePyN₅Pip) with a series of divalent transition metals were determined to assess the impact of the rigid piperazine ring. nih.gov
| Metal Ion | log β | Reference |
|---|---|---|
| Mn(II) | 14.0 | nih.gov |
| Fe(II) | 17.0 | nih.gov |
| Co(II) | 20.0 | nih.gov |
| Ni(II) | 22.5 | nih.gov |
| Cu(II) | 26.5 | nih.gov |
| Zn(II) | 17.5 | nih.gov |
These data demonstrate the high stability imparted by macrocyclic and chelating piperazine ligands, a trend that would be expected to extend to well-designed ligands based on the 2-ethylpiperazine scaffold.
Coordination Modes and Geometries in Metal Complexes
Piperazine-based ligands exhibit versatile coordination behavior. The piperazine ring itself can act as a bidentate bridging ligand, linking two metal centers, typically in its chair conformation. rsc.org More commonly, functionalized piperazines act as chelating ligands, where donor atoms on the substituent arms coordinate to a single metal center along with one or both piperazine nitrogens. mdpi.comrsc.org In such cases, the piperazine ring may adopt a boat conformation to facilitate chelation, although this is energetically less favorable than the chair form. researchgate.net
The coordination number and geometry of the resulting metal complexes are dictated by the nature of the metal ion, the denticity of the ligand, and steric constraints. For first-row transition metals, common geometries include four-coordinate (tetrahedral or square planar), five-coordinate (square pyramidal or trigonal bipyramidal), and six-coordinate (octahedral). youtube.comjocpr.com
For example, copper(II) complexes with tetradentate piperazine-based ligands often adopt a five-coordinate, distorted square pyramidal geometry. mdpi.com The extent of distortion in five-coordinate complexes can be quantified by the structural index parameter, τ, which is 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid. nih.gov In complexes of group 12 metals with a tridentate piperazine ligand, geometries ranging from distorted tetrahedral and trigonal bipyramidal/square pyramidal for Zn(II) to distorted octahedral for Cd(II) and square pyramidal for Hg(II) have been observed. rsc.org
The presence of the C2-ethyl substituent in a 2-ethylpiperazine ligand would introduce significant steric influence. This could direct the coordination towards less crowded geometries or stabilize specific isomers. For instance, in an octahedral complex with a tetradentate ligand, the ethyl group would likely influence the cis/trans arrangement of the remaining two ligands.
| Complex | Metal Ion | Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| [Cu(L4)Cl]+ | Cu(II) | 5 | Distorted Square Pyramidal | mdpi.com |
| [Cu(L5)Cl]+ | Cu(II) | 5 | Distorted Square Pyramidal | mdpi.com |
| [ZnLHCl2] | Zn(II) | 5 and 4 | Trigonal Bipyramidal/Square Pyramidal and Distorted Tetrahedral | rsc.org |
| [CdL(SCN)2(CH3OH)]n | Cd(II) | 6 | Distorted Octahedral | rsc.org |
Metal-Organic Framework (MOF) Construction with Piperazine Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal and organic linker. researchgate.net Piperazine-based ligands are attractive candidates for MOF construction due to their rigidity and the potential for creating linkers with specific geometries and functionalities. rsc.orgresearchgate.net
Piperazine derivatives can be incorporated into MOFs in two primary ways: as the primary organic linker (a "piperazine-dicarboxylate," for example) or through post-synthetic modification, where piperazine units are grafted onto a pre-formed MOF. epfl.chresearchgate.net The use of piperazine-based linkers can lead to the formation of entangled structures, such as interpenetrated or polycatenated frameworks. rsc.org
A significant challenge in using piperazine-based linkers like piperazine-dicarboxylic acid is their low solubility in common solvents used for solvothermal MOF synthesis. epfl.ch Introducing alkyl substituents, such as an ethyl group on the piperazine backbone, can improve solubility and facilitate the crystallization of the desired MOF structure. epfl.ch
Functionalizing MOFs with piperazine has been shown to enhance their performance in applications like gas storage and separation. The nitrogen atoms in the piperazine ring can act as basic sites that improve the adsorption of acidic gases like CO₂. researchgate.netresearchgate.net For instance, NJU-Bai 19, a MOF analogous to MOF-505 but functionalized with a piperazine-diisophthalic acid linker, exhibits a significantly enhanced methane (B114726) storage capacity compared to its non-functionalized counterpart. researchgate.netrsc.org This improvement is attributed to the creation of optimal pore space and a functionalized surface suitable for methane adsorption.
| MOF Name | Functional Group | Gas | Storage Capacity (cm³/cm³) | Conditions | Reference |
|---|---|---|---|---|---|
| NJU-Bai 19 | Piperazine | CH₄ | 246.4 | 65 bar, Room Temp. | researchgate.netrsc.org |
| NOTT-101 (analogue) | None | CH₄ | ~174 (working capacity) | 65-5 bar, Room Temp. | rsc.org |
The incorporation of a 2-ethylpiperazine-based linker into a MOF would be expected to influence the framework's porosity and surface chemistry. The ethyl group could tune the hydrophobicity of the pores and create specific binding pockets, potentially leading to selective adsorption properties for certain guest molecules.
Computational and Theoretical Chemistry Studies on 2 Ethyl Piperazine Hydrochloride and Its Analogs
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-ethyl piperazine (B1678402) hydrochloride and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict their molecular electronic properties. bohrium.com These calculations provide insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity.
Key electronic properties that can be determined through DFT include the total energy, dipole moment, and the energies of the molecular orbitals. These parameters help in assessing the stability and polarity of the molecule. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. bohrium.com These maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-ethyl piperazine hydrochloride, the nitrogen atoms are expected to be electron-rich centers, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms of the ammonium group are electron-poor.
Fukui functions and Mulliken charge analysis are other DFT-based tools that provide a more quantitative measure of the local reactivity of different atomic sites within the molecule. bohrium.com These analyses can pinpoint the specific atoms most likely to participate in chemical reactions, which is valuable information in drug design and synthesis.
Table 1: Representative Electronic Properties of Piperazine Analogs from DFT Studies
| Compound | Method/Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |
|---|---|---|---|
| Piperazine | B3LYP/6-311++G(d,p) | 0.00 | -287.6 |
| 1-Methylpiperazine | B3LYP/6-311++G(d,p) | 0.85 | -326.9 |
| 2-Methylpiperazine | B3LYP/6-311++G(d,p) | 0.79 | -326.9 |
Note: The values presented are illustrative and can vary based on the specific computational methods and basis sets used.
Molecular Geometry Optimization and Conformational Analysis of the Piperazine Ring
The biological activity and reactivity of this compound are intimately linked to its three-dimensional structure. Computational methods are used to perform molecular geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule.
The piperazine ring can adopt several conformations, including the chair, boat, twist-boat, and half-chair forms. nih.gov For piperazine and its simple derivatives, the chair conformation is generally the most thermodynamically stable. nih.gov In this conformation, the substituents on the ring atoms can be in either axial or equatorial positions. For 2-ethyl piperazine, the ethyl group would preferentially occupy an equatorial position to minimize steric hindrance.
However, the presence of specific interactions, such as metal coordination or intramolecular hydrogen bonding, can lead to the adoption of less stable conformations like the boat form. nih.gov Computational conformational analysis involves systematically exploring the different possible conformations and calculating their relative energies to determine the most populated conformers under given conditions. These studies are crucial for understanding how these molecules might bind to biological targets.
Table 2: Relative Energies of Piperazine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.5 |
Note: These are general energy differences for the parent piperazine ring; substituent effects can alter these values.
Quantum Chemical Parameters and Frontier Molecular Orbital (FMO) Analysis
Quantum chemical parameters derived from DFT calculations offer a quantitative assessment of the global reactivity of a molecule. researchgate.net Important parameters include:
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Electron Affinity (EA): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. bohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com For this compound and its analogs, FMO analysis can predict their reactivity towards different biological targets. bohrium.com
Table 3: Illustrative Quantum Chemical Parameters for a Piperazine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
| Ionization Potential (IP) | 6.5 |
| Electron Affinity (EA) | 0.5 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 3.0 |
| Global Electrophilicity Index (ω) | 2.04 |
Note: These values are hypothetical and serve for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions involving this compound and its analogs. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, computational studies have been used to investigate the mechanism of nitrosamine formation from piperazine, a process of significant environmental and toxicological concern. nih.gov These studies can reveal the step-by-step process of the reaction, including the formation of key intermediates and the role of other chemical species, such as CO2, in influencing the reaction rate. nih.gov Similarly, the degradation pathways of piperazine derivatives in the atmosphere, initiated by reactions with hydroxyl (OH) radicals, have been explored using computational methods. acs.org These studies help in predicting the environmental fate of these compounds.
For this compound, computational modeling could be used to study its metabolism, predict potential degradation products, and understand its interactions with biological macromolecules. This information is critical in the development of new pharmaceutical agents.
pKa Calculation and Acid-Base Equilibria Prediction
The acid-base properties of this compound are fundamental to its behavior in biological systems, as the charge state of the molecule affects its solubility, membrane permeability, and binding to target receptors. The pKa value is a measure of the acidity of a compound. Piperazine is a diacidic base, meaning it can accept two protons.
Computational methods can be used to predict the pKa values of molecules. kyushu-u.ac.jp These calculations typically involve a thermodynamic cycle that relates the pKa to the Gibbs free energy of the deprotonation reaction in solution. kyushu-u.ac.jp This requires accurate calculations of the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution. Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are essential for accurately capturing the effect of the solvent on the acid-base equilibrium. kyushu-u.ac.jpnih.gov
Quantum chemical calculations have been successfully applied to predict the pKa values of piperazine and its substituted derivatives, with results showing good agreement with experimental data. nih.gov These computational approaches allow for the systematic investigation of how different substituents on the piperazine ring, such as the ethyl group in 2-ethyl piperazine, influence the basicity of the nitrogen atoms.
Table 4: Experimental pKa Values for Piperazine and Selected Analogs at 298 K
| Compound | pKa1 | pKa2 |
|---|---|---|
| Piperazine | 9.73 | 5.35 |
| 1-Methylpiperazine | 9.70 | 5.10 |
| 2-Methylpiperazine | 9.83 | 5.43 |
| 1-Ethylpiperazine (B41427) | 9.80 | 5.20 |
Source: Experimental data provides a benchmark for computational predictions. uregina.ca
Research Applications in Advanced Materials Science Leveraging the 2 Ethyl Piperazine Hydrochloride Structure
Polymer Chemistry: Functionalized Poly(2-ethyl-2-oxazoline) Prepolymers and Copolymers
Poly(2-ethyl-2-oxazoline), commonly known as PEtOx, is a hydrophilic and biocompatible polymer that is gaining significant attention as a potential alternative to poly(ethylene glycol) (PEG) in biomedical applications. researchgate.netnih.gov The ability to precisely control the structure and functionality of PEtOx is crucial for its use in advanced materials. The piperazine (B1678402) scaffold, and by extension its derivatives, plays a key role in the synthesis of functional PEtOx prepolymers.
A primary method for creating these functional polymers is through the living cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline. researchgate.netwikipedia.org To introduce specific functionalities at the polymer chain end, a terminating agent is used. Piperazine derivatives are particularly effective for this purpose, enabling the creation of amine-terminated PEtOx. For instance, research has demonstrated the use of 1-Boc-piperazine as a terminating agent. nih.gov This reaction introduces a protected amine group onto the PEtOx chain end. Subsequent removal of the Boc (tert-butyloxycarbonyl) protecting group yields a terminal amine (pEOx-Pip-NH), which can act as a macro-initiator for further polymerization, creating well-defined block copolymers. nih.gov
These amine-functionalized PEtOx oligomers are valuable prepolymers for synthesizing more complex macromolecular structures, such as multiblock copolymers, graft copolymers, and crosslinked hydrogels for applications like tissue engineering matrices. vt.edu By using a piperazine-derived functional group, researchers can graft other polymer blocks onto the PEtOx chain. One study successfully synthesized a block ionomer, pEOx-b-poly(L-glutamic acid), by first creating an amine-functionalized PEtOx macro-initiator and then polymerizing γ-Benzyl-L-glutamate from this initiator. nih.gov Such copolymers can self-assemble into micellar nanoparticles suitable for drug and gene delivery. nih.gov
The table below summarizes research findings on the synthesis of functionalized PEtOx using piperazine derivatives.
| Polymer Structure | Functionalizing Agent | Synthesis Method | Key Finding/Application | Reference(s) |
| pEOx-Pip-NH | 1-Boc-piperazine | Cationic Ring-Opening Polymerization (CROP) followed by deprotection. | Creates an amine-terminated PEtOx macro-initiator for synthesizing block copolymers. | nih.gov |
| pEOx-b-pBLG | pEOx-Pip-NH macro-initiator | N-carboxyanhydride polymerization of γ-Benzyl-L-glutamate. | Forms a biodegradable micellar nanoparticle for potential drug delivery applications. | nih.gov |
| Amine end-functionalized PEtOx | Piperazine derivative | Two-step synthesis method involving CROP. | PEtOx attached to glass surfaces via the amine group creates effective antifouling coatings. | rsc.org |
| PEtOx-PSF-PEtOx | Tosylate functional Polysulfone (PSF) macroinitiator | CROP of EtOx from the macroinitiator. | Creates amphiphilic triblock copolymers for potential use in water purification membranes. | vt.edu |
Scaffold Design for Novel Functional Materials Development
In medicinal chemistry and materials science, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or serving as a versatile core for building a library of functional compounds. researchgate.netnih.gov The piperazine ring is widely considered one such privileged scaffold due to its unique structural, conformational, and physicochemical properties. researchgate.netnih.govresearchgate.net Its presence in numerous pharmacologically active compounds highlights its adaptability in generating molecules with diverse functions. researchgate.netnih.gov
2-Ethylpiperazine (B87285) hydrochloride provides a specific example of this scaffold, offering a pre-functionalized building block for synthesis. The ethyl group at the C-2 position introduces chirality and alters the steric and electronic properties of the piperazine ring compared to its parent structure. This allows chemists to use it as a starting point for constructing more complex molecules with tailored three-dimensional arrangements.
Engineering of Material Features through Structural Modification
The targeted engineering of a material's features often relies on precise structural modifications at the molecular level. The 2-ethylpiperazine structure offers a clear example of how small changes to a core scaffold can lead to significant alterations in material properties. This is most evident when comparing N-ethyl substituted piperazine derivatives to their N-methyl counterparts.
Research on piperazine-dione scaffolds has shown that replacing a methyl group at the N-1 position with an ethyl group is a deliberate engineering choice to enhance specific features. The ethyl group increases the molecule's lipophilicity, which can improve its ability to permeate biological membranes. This structural modification has been shown to result in a two- to three-fold increase in the inhibition of bacterial enoyl-ACP reductase compared to the N-methyl analog, an effect attributed to a better fit within the hydrophobic pocket of the enzyme. This demonstrates how a subtle change—the addition of a single methylene (B1212753) unit—can directly engineer a molecule's biological function.
This principle of structural modification extends to polymer science. As discussed previously, the introduction of a piperazine derivative as an end-cap on a poly(2-ethyl-2-oxazoline) chain is a structural modification that engineers the polymer's functionality. nih.govrsc.org The resulting terminal amine group transforms the inert polymer into a functional prepolymer, enabling it to be covalently attached to surfaces to prevent biofouling or to initiate the growth of a second polymer block. nih.govrsc.org In this context, the piperazine moiety is the engineering tool used to impart new capabilities to the base PEtOx material.
The following table illustrates how a specific structural modification to a piperazine core can engineer its material features.
| Structural Comparison | Modification | Resulting Change in Feature | Application Context | Reference(s) |
| N-Methylpiperazine-2,3-dione vs. N-Ethylpiperazine-2,3-dione | Swapping N-methyl for N-ethyl group. | Increased lipophilicity (logP increases by ~0.5); improved membrane permeability. | Antimicrobial drug design. | |
| N-Methylpiperazine-2,3-dione vs. N-Ethylpiperazine-2,3-dione | Swapping N-methyl for N-ethyl group. | 2-3x higher inhibition of bacterial enoyl-ACP reductase. | Enhanced bioactivity due to better hydrophobic pocket fitting. | |
| Poly(2-ethyl-2-oxazoline) vs. Piperazine-terminated PEtOx | Addition of a piperazine derivative as a polymer end-group. | Introduces a highly functional primary/secondary amine. | Creates a macro-initiator for block copolymers; enables surface grafting. | nih.gov |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-ethyl piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation or condensation of piperazine derivatives. For example, reacting piperazine with ethylating agents (e.g., ethyl chloride) under controlled pH and temperature (80–120°C) yields 2-ethyl piperazine, followed by hydrochloric acid neutralization to form the hydrochloride salt . Optimization studies suggest that using polar aprotic solvents (e.g., DMF) and anhydrous conditions minimizes side products like diethylated derivatives .
- Key Data : Yields range from 60–85% depending on stoichiometry and catalyst use (e.g., triethylamine) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodology :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases like ethyl acetate/acetone/ammonia (8:3:3:2) to detect impurities (<0.1% detection limit) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/ammonium acetate buffer (pH 4.5) for quantification .
- Spectroscopy : Confirm structure via -NMR (δ 2.8–3.2 ppm for piperazine protons; δ 1.2–1.5 ppm for ethyl group) and IR (N-H stretch at 3300–3500 cm) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodology : Acts as a precursor for antihistamines (e.g., hydroxyzine) and chemotherapeutic agents. Its ethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
- Key Studies : Used in synthesizing 7-ethyl tryptophol intermediates for NSAIDs like etodolac, achieving >90% yield via diazonium salt reduction .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of dust .
- Storage : Keep in airtight containers under nitrogen to prevent hygroscopic degradation .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diethylated byproducts during synthesis?
- Methodology :
- Solvent Selection : Use tetrahydrofuran (THF) instead of DMF to reduce nucleophilicity of the reaction medium, suppressing over-alkylation .
- Stepwise Alkylation : Introduce ethyl groups sequentially at lower temperatures (40–60°C) with excess piperazine to favor mono-ethylation .
Q. What strategies enhance the bioactivity of 2-ethyl piperazine derivatives in drug design?
- Methodology :
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl or cyclopropyl moieties to improve metabolic stability without compromising solubility .
- Structure-Activity Relationship (SAR) : Modify the piperazine ring with aryl groups (e.g., chlorophenyl) to enhance receptor binding affinity, as seen in antipsychotic agents .
Q. How do researchers reconcile discrepancies in reported cytotoxicity profiles of 2-ethyl piperazine derivatives?
- Methodology :
- Comparative Assays : Test derivatives across multiple cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific toxicity .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .
Q. What role does this compound play in agrochemical research despite limited adoption?
- Methodology : Investigate its potential as a scaffold for fungicides or herbicides via derivatization (e.g., adding nitro or sulfonyl groups) .
- Key Insight : While piperazine is rare in agrochemicals, its derivatives show promise in targeting fungal cytochrome P450 enzymes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
